molecular formula C11H13NO4S B5653299 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one CAS No. 400737-90-8

1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B5653299
CAS No.: 400737-90-8
M. Wt: 255.29 g/mol
InChI Key: QVPFJAJCCKCOSP-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction sequence that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The hydroxymethylsulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrrolidin-2-one ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one is unique due to the presence of both the hydroxymethylsulfonyl group and the pyrrolidin-2-one ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .

Properties

IUPAC Name

1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-8-17(15,16)10-5-3-9(4-6-10)12-7-1-2-11(12)14/h3-6,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPFJAJCCKCOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353124
Record name 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400737-90-8
Record name 1-[4-(hydroxymethylsulfonyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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